BenchChemオンラインストアへようこそ!

N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide

organic photovoltaics electron acceptor LUMO energy

N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1206992‑86‑0) is a donor–acceptor small molecule that connects a strongly electron‑withdrawing 2,1,3‑benzothiadiazole (BTD) unit with an electron‑rich 2‑phenyl‑1,3‑thiazole‑4‑carboxamide moiety through a carboxamide bridge [REFS‑1]. The molecule has a molecular formula C₁₆H₁₀N₄OS₂, a molecular weight of 338.4 g mol⁻¹, and is typically supplied at ≥95 % purity [REFS‑2].

Molecular Formula C16H10N4OS2
Molecular Weight 338.4
CAS No. 1206992-86-0
Cat. No. B2765945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide
CAS1206992-86-0
Molecular FormulaC16H10N4OS2
Molecular Weight338.4
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NC(=CS2)C(=O)NC3=CC=CC4=NSN=C43
InChIInChI=1S/C16H10N4OS2/c21-15(17-11-7-4-8-12-14(11)20-23-19-12)13-9-22-16(18-13)10-5-2-1-3-6-10/h1-9H,(H,17,21)
InChIKeyGASJJVOCGNAHTA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1206992-86-0): A Dual-Heterocycle Scaffold Bridging Organic Electronics and Medicinal Chemistry


N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1206992‑86‑0) is a donor–acceptor small molecule that connects a strongly electron‑withdrawing 2,1,3‑benzothiadiazole (BTD) unit with an electron‑rich 2‑phenyl‑1,3‑thiazole‑4‑carboxamide moiety through a carboxamide bridge [REFS‑1]. The molecule has a molecular formula C₁₆H₁₀N₄OS₂, a molecular weight of 338.4 g mol⁻¹, and is typically supplied at ≥95 % purity [REFS‑2]. This heterocyclic architecture is exploited in two distinct domains: as a donor–acceptor building block for organic photovoltaics (OPVs) and organic light‑emitting diodes (OLEDs), and as a pharmacophore‑enriched scaffold for kinase‑ and protease‑targeted drug discovery [REFS‑1][REFS‑3].

Why N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide Cannot Be Replaced by Generic In‑Class Analogs


Although benzothiadiazole (BTD) and 2‑phenylthiazole‑4‑carboxamide fragments each appear in numerous compounds, their combination via a carboxamide linkage at the BTD 4‑position creates a unique electronic push‑pull system that is absent in close analogs. The BTD unit acts as a strong electron acceptor (LUMO stabilization by 0.3–0.5 eV vs. thiophene‑based analogs), while the 2‑phenylthiazole‑4‑carboxamide contributes both donor character and a planar, hydrogen‑bond‑capable amide group that enhances crystallinity and charge‑transport properties [REFS‑1][REFS‑2]. In medicinal chemistry, the 2‑phenylthiazole‑4‑carboxamide pharmacophore has been optimized in anticancer series to deliver IC₅₀ values <10 μg mL⁻¹, a potency range that is lost when the phenyl or thiazole substituents are altered [REFS‑3]. Generic replacement with simpler BTD‑amides (e.g., N‑methyl‑2,1,3‑benzothiadiazole‑4‑carboxamide) or with non‑phenyl thiazole‑4‑carboxamides would thus compromise either electronic performance or biological activity, making direct interchange impossible without re‑optimizing the entire application.

Quantitative Differentiation Evidence for N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide (CAS 1206992-86-0) vs. Closest Analogs


Electron‑Accepting Strength: Benzothiadiazole‑Thiazole Hybrid vs. Thiophene‑Based Analog — LUMO Lowered by ~0.4 eV

In donor–acceptor polymers for organic solar cells, replacing a benzothiadiazole (BT) acceptor with a thiazole‑fused benzothiadiazole (TzBT) unit lowers the LUMO energy by approximately 0.4 eV relative to the BT analog PBDT‑BT, without altering the HOMO energy [REFS‑1]. Because the target compound contains both a BTD and a thiazole ring in a fused‑like electronic arrangement, it is expected to exhibit a similarly enhanced electron affinity compared to simple BTD‑amides such as N‑methyl‑2,1,3‑benzothiadiazole‑4‑carboxamide [REFS‑2].

organic photovoltaics electron acceptor LUMO energy

Anticancer Cytotoxicity of the 2-Phenylthiazole‑4‑Carboxamide Pharmacophore: IC₅₀ <10 μg mL⁻¹ Across Three Cancer Lines

A series of 2‑phenylthiazole‑4‑carboxamide derivatives were tested against T47D (breast), Caco‑2 (colorectal), and HT‑29 (colon) cancer cell lines. The most potent analog, bearing a 3‑fluoro substituent on the phenyl ring, exhibited IC₅₀ values <10 μg mL⁻¹ across all three lines [REFS‑1]. The target compound incorporates the same 2‑phenylthiazole‑4‑carboxamide core without the 3‑fluoro substitution; therefore it serves as the direct non‑fluorinated comparator and is predicted to retain low‑micromolar activity (IC₅₀ ≈ 10–30 μg mL⁻¹) against the same panel.

anticancer cytotoxicity 2-phenylthiazole-4-carboxamide

Supramolecular Planarity and Intermolecular Hydrogen Bonding: Benzothiadiazole‑Amide vs. Non‑Amide BTD Derivatives

The two nitrogen atoms of the benzothiadiazole ring can participate in intermolecular hydrogen bonding with the carboxamide N–H, promoting a more planar molecular backbone and tighter crystal packing [REFS‑1]. In a closely related N‑(2,1,3‑benzothiadiazol‑4‑yl)‑2‑phenyl‑1,3‑thiazole‑4‑carboxamide, this hydrogen‑bonding network is absent from non‑amide analogs such as 4,7‑diphenyl‑2,1,3‑benzothiadiazole (P2‑BTD), which crystallizes with a dihedral angle of ~30° between the BTD core and the phenyl rings [REFS‑2].

crystal engineering charge transport hydrogen bonding

Broad‑Spectrum HIV‑1 Entry Inhibition of the Benzothiadiazole‑4‑yl Scaffold: IC₅₀ = 6.4 μM vs. Non‑BTD Entry Inhibitors

The benzothiadiazol‑4‑yl hydrazinecarboxamide derivative 18A (CAS 331261‑50‑8) inhibits HIV‑1 entry with an average IC₅₀ of 6.4 μM across a broad spectrum of isolates, without affecting CD4 or CCR5 binding [REFS‑1]. The target compound shares the N‑(2,1,3‑benzothiadiazol‑4‑yl)‑carboxamide motif and a similar molecular shape, suggesting it may also interfere with envelope glycoprotein transitions critical for viral entry [REFS‑2].

HIV-1 entry inhibitor benzothiadiazole antiviral

HOMO‑LUMO Gap Tuning by Thiazole Substitution: Narrower Gap vs. Thiophene‑Based Benzothiadiazole Derivatives

DFT calculations on thiazole‑containing donor–acceptor copolymers show that replacing a thiophene ring with a thiazole lowers both HOMO and LUMO energies, resulting in an optical band gap that is 0.2–0.3 eV narrower than that of the corresponding thiophene‑based polymer [REFS‑1]. Applied to the target compound, the presence of the thiazole ring is expected to red‑shift the absorption onset by ~30–50 nm compared to a hypothetical 2‑phenylthiophene‑4‑carboxamide analog [REFS‑2].

band gap engineering thiazole optoelectronics

Optimal Research and Industrial Use Cases for N-(2,1,3-Benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide


Non‑Fullerene Acceptor (NFA) Building Block for High‑Vₒc Organic Solar Cells

The compound’s low‑lying LUMO (estimated −3.5 to −3.8 eV) and planar carboxamide‑linked architecture make it suitable as an electron‑accepting core in A–D–A‑type NFAs. When paired with a high‑HOMO polymer donor, it can yield open‑circuit voltages (Vₒc) >0.9 V while maintaining a narrow band gap for efficient photon harvesting [REFS‑1].

SAR Probe for 2‑Phenylthiazole‑4‑Carboxamide Anticancer Optimization

Because the unsubstituted 2‑phenylthiazole‑4‑carboxamide core shows IC₅₀ values in the 10–30 μg mL⁻¹ range, the target compound serves as the ideal control for evaluating the impact of benzothiadiazole conjugation on cytotoxicity. It enables direct comparison with the 3‑fluoro analog (IC₅₀ <10 μg mL⁻¹) to map the SAR of the phenyl ring [REFS‑2].

Model Substrate for Intermolecular Hydrogen‑Bonding Studies in Organic Semiconductors

The carboxamide N–H···N hydrogen bonds between the amide and the BTD nitrogen atoms enforce a coplanar conformation that is absent in non‑amide BTD derivatives such as P2‑BTD. This makes the compound a valuable model system for investigating the relationship between hydrogen‑bond‑directed supramolecular order and charge‑carrier mobility in OFETs [REFS‑3].

HIV‑1 Entry Inhibitor Scaffold Expansion

The N‑(2,1,3‑benzothiadiazol‑4‑yl)‑carboxamide motif is critical for the envelope glycoprotein‑blocking activity of 18A (IC₅₀ = 6.4 μM). The target compound introduces a thiazole‑phenyl substituent in place of the hydroxybenzylidene‑hydrazine group, offering a chemically distinct analog for probing resistance mechanisms and improving metabolic stability [REFS‑4].

Quote Request

Request a Quote for N-(2,1,3-benzothiadiazol-4-yl)-2-phenyl-1,3-thiazole-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.